![molecular formula C19H17N5O3S B2406797 N-(2,5-diméthoxyphényl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acétamide CAS No. 1189482-97-0](/img/structure/B2406797.png)
N-(2,5-diméthoxyphényl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2,5-dimethoxyphenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been synthesized as a potential antiviral and antimicrobial agent .
Synthesis Analysis
The compound was synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a fused ring system containing a triazole ring and a quinoxaline ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution .Applications De Recherche Scientifique
Inhibiteurs potentiels de la kinase c-Met
Des composés avec des structures similaires ont été conçus et évalués contre des lignées cellulaires cancéreuses et la kinase c-Met . Ils ont montré un potentiel en tant qu'inhibiteurs de la kinase c-Met, qui pourraient être utiles dans le traitement des cancers .
Activité antitumorale
Ces composés ont montré une activité antitumorale satisfaisante par rapport au composé de référence foretinib . Ils ont présenté d'excellentes activités antiprolifératives contre les lignées cellulaires cancéreuses A549, MCF-7 et Hela .
Inhibiteurs doubles c-Met/VEGFR-2
Certains dérivés ont été évalués pour leurs activités inhibitrices envers les kinases c-Met/VEGFR-2 et ont montré des résultats prometteurs . Ils pourraient potentiellement être utilisés comme inhibiteurs doubles c-Met/VEGFR-2 .
Surmonter la résistance acquise aux inhibiteurs de PARP1
Les inhibiteurs de PARP1 nouvellement découverts pourraient être un outil pharmacologique utile pour étudier le mécanisme de la résistance acquise aux inhibiteurs de PARP1 . Ils pourraient également représenter des agents thérapeutiques prometteurs pour le traitement des cancers déficients en HR .
Activités d'intercalation de l'ADN
Des composés avec des structures similaires ont été conçus, synthétisés et évalués pour leurs activités d'intercalation de l'ADN . Ils ont montré un potentiel en tant qu'agents anticancéreux .
Activités anticonvulsivantes
Certains dérivés ont montré une protection contre les crises induites par des substances chimiques . Ils pourraient potentiellement être utilisés comme agents oraux pour le traitement de l'épilepsie .
Orientations Futures
The future directions for this compound could include further exploration of its antiviral and antimicrobial properties . Additionally, it could be interesting to investigate its potential as an anticancer agent, given that some [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown promising results in this area .
Mécanisme D'action
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix . This interaction can disrupt the normal functioning of the DNA, making it a potential target for anticancer therapies .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA double helix . This can disrupt the normal functioning of the DNA, potentially inhibiting the replication and transcription processes .
Biochemical Pathways
Given its mode of action as a dna intercalator, it is likely that it affects the pathways involved inDNA replication and transcription . By disrupting these processes, the compound could potentially inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
Molecular docking studies have been performed to evaluate the compound’s binding affinity for dna . These studies suggest that the compound has a strong binding affinity, which could potentially enhance its bioavailability .
Result of Action
The compound’s action as a DNA intercalator can result in the disruption of normal DNA functioning . This can potentially inhibit the replication and transcription processes, leading to the inhibition of cancer cell growth and proliferation . In particular, the compound has been found to exhibit potent anticancer activity against HepG2, HCT116, and MCF-7 cancer cell lines .
Analyse Biochimique
Biochemical Properties
The compound is known to interact with DNA, acting as an intercalator . This means it can insert itself between the base pairs of the DNA helix, which can influence the biochemical reactions involving DNA .
Cellular Effects
In cellular studies, the compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . This suggests that it may influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of the compound involves its interaction with DNA. It has been found to potently intercalate DNA, which can disrupt the normal functioning of the DNA molecule and affect gene expression .
Temporal Effects in Laboratory Settings
The effects of the compound have been studied over time in laboratory settings. It has been found to display a high binding affinity, suggesting that it may have long-term effects on cellular function .
Metabolic Pathways
Given its interaction with DNA, it may influence various biochemical pathways that involve DNA, such as DNA replication and transcription .
Subcellular Localization
The subcellular localization of the compound is likely to be influenced by its ability to intercalate DNA. This suggests that it may be found in regions of the cell where DNA is present, such as the nucleus .
Propriétés
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S/c1-26-12-7-8-16(27-2)14(9-12)21-17(25)10-28-19-18-23-20-11-24(18)15-6-4-3-5-13(15)22-19/h3-9,11H,10H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUUJNRFTDTQGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6-Cyclopropylpyrimidin-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B2406714.png)
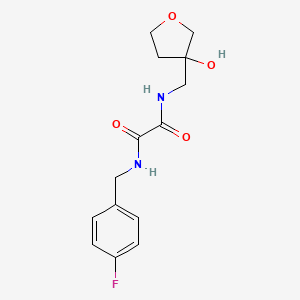
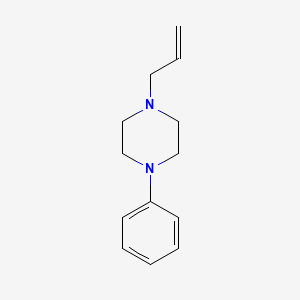
![1-methyl-2-(4-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2406721.png)
![6-Methylsulfonyl-N-[(3S)-oxan-3-yl]pyridine-3-carboxamide](/img/structure/B2406722.png)
![1-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-3-pyridin-4-ylurea](/img/structure/B2406725.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2406726.png)
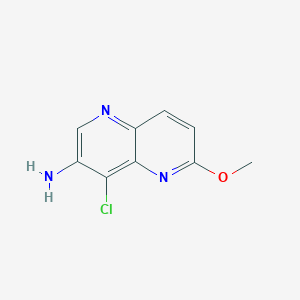

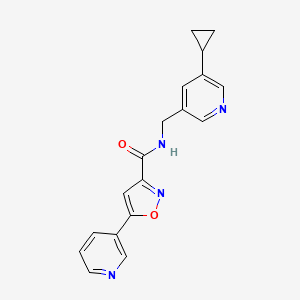
![[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2406732.png)
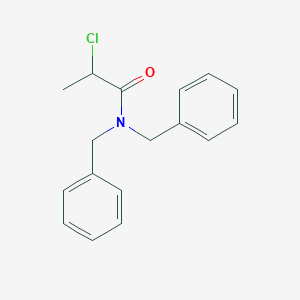
![2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2406735.png)
![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2406737.png)
